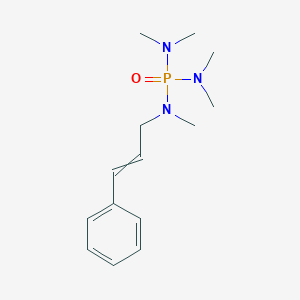
N,N,N',N',N''-Pentamethyl-N''-(3-phenylprop-2-en-1-yl)phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: is a specialized organophosphorus compound It is characterized by its unique structure, which includes a phosphoric triamide core with pentamethyl and phenylprop-2-en-1-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the use of methyl iodide and 3-phenylprop-2-en-1-yl bromide under basic conditions to achieve the desired substitution on the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphoric triamides.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a candidate for drug development studies.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its enzyme inhibition properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a catalyst or stabilizer in polymerization reactions is of particular interest.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide involves its interaction with molecular targets such as enzymes or metal ions. The compound’s phosphoric triamide core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: An amine-based compound used in polymer synthesis and catalysis.
N,N,N’,N’,N’‘-Trimethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: A related compound with fewer methyl groups, affecting its reactivity and applications.
Uniqueness: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor set it apart from other similar compounds.
Propiedades
Número CAS |
54784-79-1 |
|---|---|
Fórmula molecular |
C14H24N3OP |
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C14H24N3OP/c1-15(2)19(18,16(3)4)17(5)13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3 |
Clave InChI |
YSTIVNYUEFWFRB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)N(C)CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


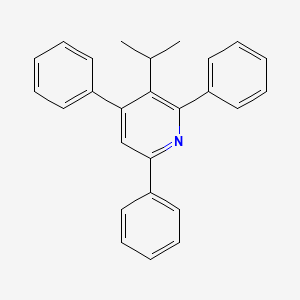
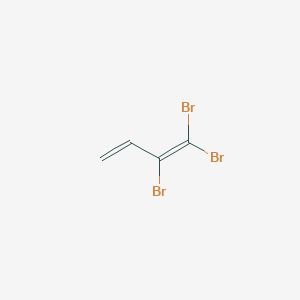
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
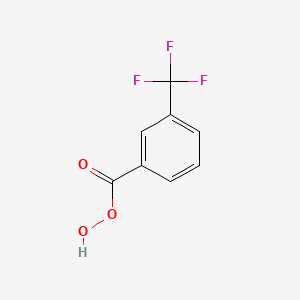
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
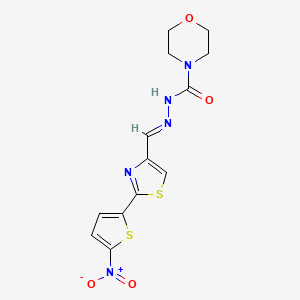
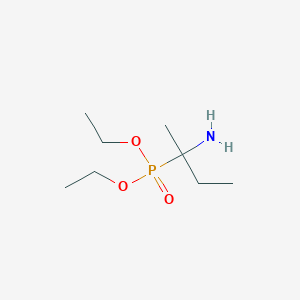
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
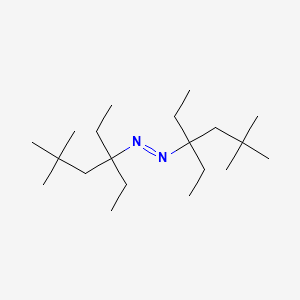
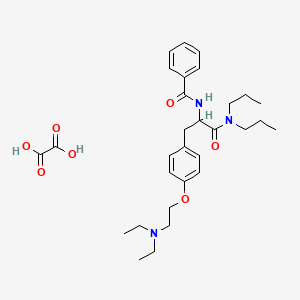
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
